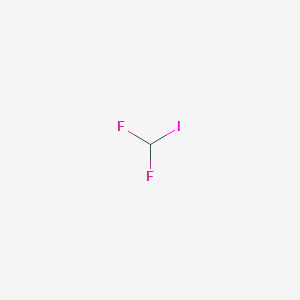

Difluoro(iodo)methane

Descripción general

Descripción

Synthesis Analysis

The synthesis of difluoro(iodo)methane and related compounds involves various methods, including electrophilic and nucleophilic reactions. For instance, the Friedel–Crafts-type alkylation with bromodifluoro(phenylsulfanyl)methane through α-fluorocarbocations has been explored for synthesizing thioesters, benzophenones, and xanthones, showing the versatility of fluorinated compounds in organic synthesis (Kuhakarn et al., 2011).

Molecular Structure Analysis

The structural characterization of compounds related to difluoro(iodo)methane, such as bis(iodozincio)methane, has provided insights into their reactivity and potential applications in organic synthesis. Structural studies have been conducted using techniques like X-ray scattering to understand the arrangement and behavior of these molecules in solution (Matsubara et al., 2005).

Chemical Reactions and Properties

Difluoro(iodo)methane undergoes various chemical reactions, demonstrating its reactivity and functional utility in organic chemistry. Electrophilic aromatic formylation and the formation of difluoromethylthioethers and difluorobis(arylthio)methanes from reactions involving RSX and TMSCF2H highlight the compound's versatility and the influence of fluorine atoms on its chemical behavior (Betterley et al., 2018); (Han et al., 2016).

Physical Properties Analysis

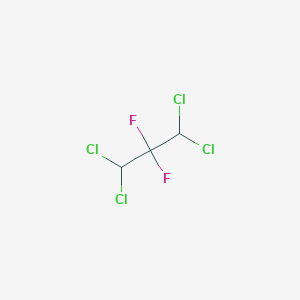

The physical properties of difluoro(iodo)methane, including its photofragmentation spectra, have been studied to understand its behavior under various conditions. The photofragmentation of dihalomethanes has been investigated, revealing the role of different halogen atoms in their decomposition and the potential environmental impact of these compounds (Cartoni et al., 2014).

Chemical Properties Analysis

The chemical properties of difluoro(iodo)methane, such as its reactivity in nucleophilic fluoroalkylation reactions, have been explored. Studies have shown the efficient preparation of alpha-functionalized mono- and difluoro(phenylsulfonyl)methanes, illustrating the compound's utility in creating structurally diverse fluorinated molecules (Ni et al., 2009).

Aplicaciones Científicas De Investigación

Iodofluorination of Olefins : Difluoro(iodo)methane reacts with substituted olefins like cis- and trans-stilbene, and indene to form iodo-fluorides. This reaction proceeds with Markovnikov-type regioselectivity and stereospecifically anti, forming erythro- or threo-1-fluoro-2-iodo-1-phenylethanes (Zupan & Pollak, 1976).

Decomposition By-products under Partial Discharge : Research has shown that under partial discharge, trifluro-iodo-methane decomposes to form various by-products like C2F6, C2F4, and C2F5I (Jamil et al., 2011).

Conversion of Methane to Chemicals and Fuels : Methane, often found in remote regions, can be used as a feedstock for producing chemicals and as an energy source. Strategies for methane utilization include steam and carbon dioxide reforming or partial oxidation to form carbon monoxide and hydrogen (Lunsford, 2000).

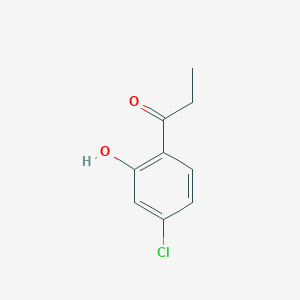

Electrophilic Aromatic Formylation : Difluoro(phenylsulfanyl)methane reacts with aromatic compounds to form a mixture of S,S′-diphenyl dithioacetal and aromatic aldehyde, which upon hydrolysis yields aromatic aldehyde (Betterley et al., 2018).

Methanotrophs for Value Generation : Methanotrophs, bacteria capable of using methane as their sole carbon source, can generate a variety of biotechnological products from methane, including single-cell protein, biopolymers, and lipids (Strong et al., 2015).

Ultraviolet Absorption of Halogenated Methanes : Studies on the ultraviolet absorption cross-sections of various halogenated methanes, including trifluoro-bromo-methane and difluoro-bromo-chloro-methane, provide insights for atmospheric modeling calculations (Gillotay & Simon, 2018).

Oxidative Upgrading of Methane : Oxidative methane upgrading presents significant scientific challenges but offers the potential to revolutionize the chemical value chain by converting methane into more valuable chemicals (Hammond et al., 2012).

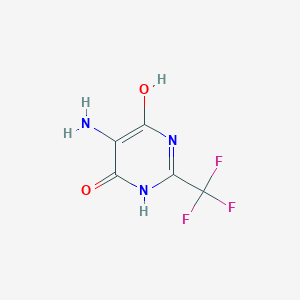

Synthesis of Fluorinated Beta-Ketosulfones : The nucleophilic fluoroalkylation methodology using difluoro(phenylsulfonyl)methanes allows the efficient preparation of alpha-functionalized mono- and difluoro beta-ketosulfones and alpha-fluoro disulfones (Ni et al., 2009).

Methane Sensing Technologies : The synthesis of hierarchical ultrathin NiO nanoflakes demonstrates their high performance in methane sensing, highlighting the importance of developing accurate gas sensors for methane detection (Zhou et al., 2018).

Safety And Hazards

Direcciones Futuras

Future research directions should focus on difluoromethylation that make use of inexpensive reagents, feedstock chemicals, and operationally simple procedures . Furthermore, there are still gaps in the area of C(sp2)–CF2H bond formation such as meta-selective C–H difluoromethylation of (hetero)arenes or decarboxylative .

Propiedades

IUPAC Name |

difluoro(iodo)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHF2I/c2-1(3)4/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSLFMGDEEXOKHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHF2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90379419 | |

| Record name | Difluoroiodomethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.920 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Difluoroiodomethane | |

CAS RN |

1493-03-4 | |

| Record name | Difluoroiodomethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Difluoroiodomethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,1'-Biphenyl]-4,4'-dicarbonitrile](/img/structure/B73637.png)